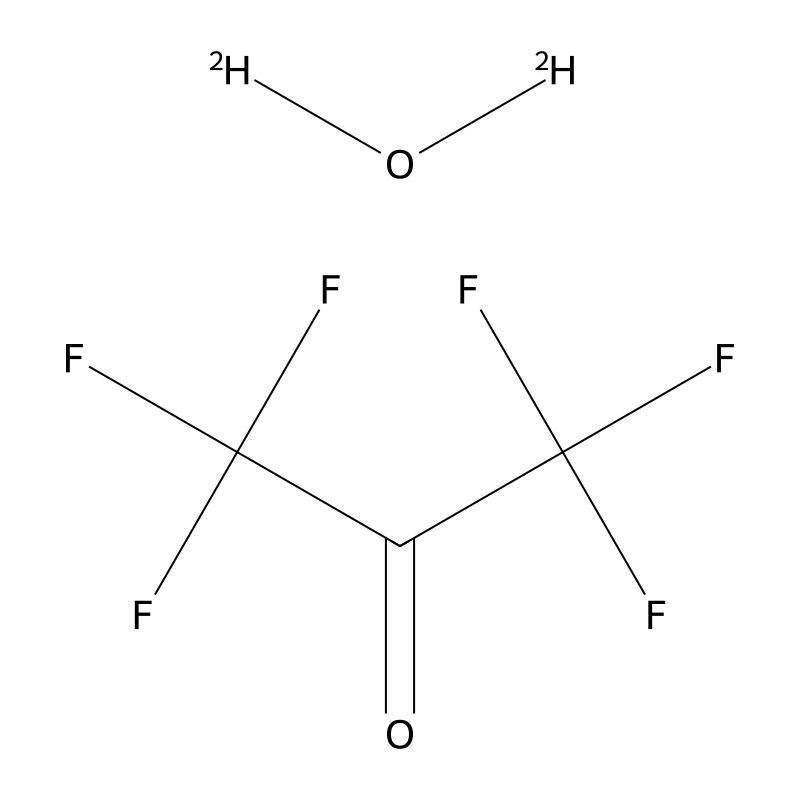

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Deuterated Water (D2O):

Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms have been replaced by deuterium, an isotope of hydrogen with a neutron in its nucleus. D2O has several properties that make it useful in scientific research:

- Isotopic Labeling: D2O can be used as a solvent in experiments where it is important to distinguish between water molecules and other molecules containing hydrogen. This is because D2O does not participate in the same reactions as regular water (H2O) due to the slight difference in mass between hydrogen and deuterium .

- Studying Kinetic Isotope Effects: D2O can be used to study kinetic isotope effects, which are changes in reaction rates caused by the substitution of isotopes. By comparing the reaction rates in H2O and D2O, scientists can gain insights into the mechanisms of chemical reactions .

- NMR Spectroscopy: D2O is a common solvent used in nuclear magnetic resonance (NMR) spectroscopy. Because deuterium has a spin of 1, it does not interfere with the NMR signal of other protons in the molecule being studied .

1,1,1,3,3,3-Hexafluoropropan-2-one (Hexafluoroacetone):

,1,1,3,3,3-Hexafluoropropan-2-one, also known as hexafluoroacetone (HFA), is a fluorinated ketone. While research on the combination of D2O and HFA is limited, there is some exploration of their individual applications in scientific research:

- HFA as a Solvent: HFA is a versatile solvent with several desirable properties, including high thermal stability, good solvating power for a wide range of compounds, and low volatility. It is used in some scientific studies as a solvent for organic reactions or to dissolve materials that are not soluble in water .

- Potential for Material Science Research: There is ongoing research into the use of HFA for various applications in material science, such as the synthesis of new materials or the development of new processes for cleaning surfaces .

Deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one is a specialized compound that combines deuterated water (D₂O) with 1,1,1,3,3,3-hexafluoropropan-2-one, an organofluorine compound. The latter is notable for its unique chemical properties due to the presence of six fluorine atoms replacing hydrogen atoms in a propan-2-one structure. This substitution significantly alters the compound's polarity and reactivity compared to its non-fluorinated counterparts .

DHA does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR spectroscopy. The presence of deuterium atoms in D2O helps to "lock" the deuterium signal from the solvent at a specific frequency, allowing researchers to focus on the signals of interest from the sample being studied.

- Mild irritant: DHA may cause mild skin and eye irritation upon contact.

- Fluoride exposure: Long-term exposure to high concentrations of fluorinated compounds can lead to fluorosis, a condition affecting bones and teeth. However, the risk from using DHA in controlled laboratory settings is minimal.

The chemical behavior of deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one can be characterized by its ability to engage in various reactions such as:

- Nucleophilic substitutions: The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

- Hydrogen bonding interactions: The presence of deuterated water allows for unique hydrogen bonding scenarios that can affect reaction pathways and mechanisms.

- C-H activation: The compound can participate in C-H activation reactions under specific catalytic conditions, which are of interest in synthetic organic chemistry .

Research indicates that 1,1,1,3,3,3-hexafluoropropan-2-one exhibits biological activity primarily through its interactions with proteins and enzymes. Its ability to disrupt hydrogen bonds makes it useful in biochemical applications such as:

- Protein solubilization: It is often used as a solvent to dissolve amyloidogenic proteins and other biomolecules, aiding in structural studies.

- Enzyme inhibition: The compound may interact with certain enzymes due to its unique electronic properties and steric bulk from fluorine atoms .

The synthesis of deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one typically involves the following methods:

- Fluorination of propan-2-one: This is achieved through a series of reactions involving hydrogen fluoride and a suitable catalyst.

- Deuteration: Deuterated water can be employed in reactions where hydrogen atoms are replaced with deuterium atoms to produce the desired isotopically labeled compound.

- Purification: The final product is purified using distillation or chromatography techniques to ensure high purity for analytical or experimental use .

Deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one finds applications across various fields:

- NMR spectroscopy: The compound is used as a solvent in nuclear magnetic resonance spectroscopy due to its unique spectral properties.

- Chemical research: It serves as a reagent in synthetic organic chemistry for studying reaction mechanisms.

- Biochemical studies: Its ability to solubilize proteins makes it valuable in biophysical studies and drug design .

Interaction studies involving deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one focus on its solvation effects and binding affinities with biomolecules. Key findings include:

- Hydrogen bond dynamics: The compound's interactions with water molecules can affect protein folding and stability.

- Binding studies: It has been shown to influence the binding affinities of certain ligands to their target proteins due to changes in solvation dynamics .

Several compounds share structural or functional similarities with deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1,1-Trifluoroacetone | Organofluorine | Less electronegative than hexafluoropropanone |

| Hexafluoroisopropanol | Organofluorine | Used primarily as a solvent for biopolymers |

| Perfluoroalkanes | Perfluorinated compounds | Non-polar characteristics suitable for specific reactions |

| Deuterated acetone | Deuterated ketone | Similar reactivity but with different isotopic labeling |

These compounds exhibit varying degrees of reactivity and solubility characteristics influenced by their respective functional groups and fluorination patterns.

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard